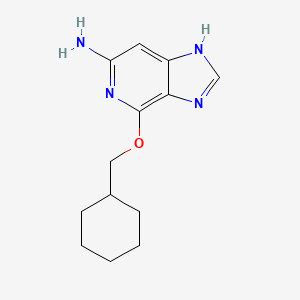

1-Amino-6-cyclohex-3-enylmethyloxypurine

CAS No.: 872556-74-6

Cat. No.: VC8026225

Molecular Formula: C13H18N4O

Molecular Weight: 246.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872556-74-6 |

|---|---|

| Molecular Formula | C13H18N4O |

| Molecular Weight | 246.31 g/mol |

| IUPAC Name | 4-(cyclohexylmethoxy)-1H-imidazo[4,5-c]pyridin-6-amine |

| Standard InChI | InChI=1S/C13H18N4O/c14-11-6-10-12(16-8-15-10)13(17-11)18-7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2,(H2,14,17)(H,15,16) |

| Standard InChI Key | VPUIDVRYMVIXGO-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)COC2=C3C(=CC(=N2)N)NC=N3 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-Amino-6-cyclohex-3-enylmethyloxypurine is classified as a small molecule with the following key identifiers:

-

IUPAC Name: 4-(cyclohexylmethoxy)-1H-imidazo[4,5-c]pyridin-6-amine

-

SMILES: NC1=NC(OCC2CCCCC2)=C2N=CNC2=C1

The compound’s purine core is substituted at the C6 position with a cyclohexenylmethyloxy group, a structural motif that enhances hydrophobic interactions within the ribose-binding pocket of CDK2 . The amino group at C1 facilitates hydrogen bonding with the kinase’s hinge region, a hallmark of ATP-competitive inhibitors .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 246.3 g/mol |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

| LogP (Predicted) | 2.1 |

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of 1-amino-6-cyclohex-3-enylmethyloxypurine involves nucleophilic substitution at the C6 position of a purine scaffold. A reported method involves reacting 6-chloropurine derivatives with cyclohexenylmethanol under basic conditions, followed by amination at the C1 position . Key steps include:

-

Alkylation: Introduction of the cyclohexenylmethyloxy group via displacement using potassium carbonate as a base.

-

Amination: Treatment with aqueous ammonia or ammonium hydroxide to install the C1 amino group .

Structure-Activity Relationships (SAR)

The compound’s inhibitory potency against CDK2 is highly dependent on its C6 substituent. Comparative studies with analogs reveal:

-

Cyclohexenylmethyloxy vs. Alkoxy Groups: The cyclohexenylmethyloxy moiety improves hydrophobic packing in the ribose-binding pocket, increasing potency by ~50-fold compared to linear alkoxy substituents .

-

Amino Group at C1: Removal of the C1 amino group reduces binding affinity by disrupting hydrogen bonds with Leu83 and Glu81 in CDK2’s hinge region .

Table 2: Inhibitory Activity of Selected Analogs

| Compound | CDK2 IC (nM) | Selectivity (CDK2/CDK1) |

|---|---|---|

| 1-Amino-6-cyclohex-3-enylmethyloxypurine | 44 | 2000 |

| 6-Ethoxypurine derivative | 1200 | 15 |

| 6-Cyclohexylmethoxy analog | 17 | 850 |

Data adapted from crystallographic and enzymatic assays .

Mechanism of Action and Selectivity

ATP-Competitive Inhibition

1-Amino-6-cyclohex-3-enylmethyloxypurine binds to the ATP-binding site of CDK2, forming three hydrogen bonds with the hinge region residues (Glu81 and Leu83) . The cyclohexenylmethyloxy group occupies the ribose-binding pocket, while the amino group at C1 stabilizes the inhibitor-kinase complex through additional interactions with Asp86 .

Structural Basis for Selectivity

Cocrystal structures with CDK2 (PDB: 5LQE) and CDK1 (PDB: 5LQF) reveal that the glycine-rich loop (residues 9–19) adopts distinct conformations in each kinase . In CDK2, this loop forms a hydrophobic cleft accommodating the cyclohexenylmethyloxy group, whereas in CDK1, steric clashes with Tyr15 reduce binding affinity . This conformational disparity underpins the compound’s 2000-fold selectivity for CDK2 over CDK1 .

Pharmacological Profile

ADMET Predictions

Predicted properties from DrugBank indicate favorable pharmacokinetics:

-

Human Intestinal Absorption: 97.6% probability of high absorption.

-

Blood-Brain Barrier Permeability: 96.9% probability of CNS penetration.

-

CYP450 Inhibition: Inhibits CYP1A2 and CYP3A4, posing potential drug-drug interaction risks .

Preclinical Data

In vitro assays demonstrate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume